1-butyl-3-nitro-1H-pyrazol-5-amine

Description

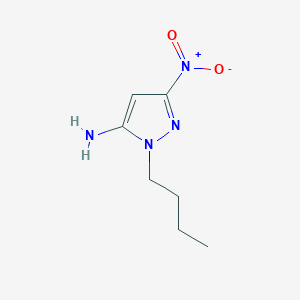

1-Butyl-3-nitro-1H-pyrazol-5-amine is a nitro-substituted pyrazole derivative characterized by a butyl group at the N1 position and a nitro group at the C3 position. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The nitro group in this compound introduces strong electron-withdrawing effects, which can influence reactivity, stability, and intermolecular interactions .

Properties

IUPAC Name |

2-butyl-5-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-2-3-4-10-6(8)5-7(9-10)11(12)13/h5H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWPWCJSJQTCPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC(=N1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-butyl-3-nitro-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-butyl-3-nitro-1H-pyrazole with ammonia or an amine source under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-butyl-3-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.

Common reagents and conditions used in these reactions include reducing agents like hydrogen gas, catalysts such as palladium on carbon, and solvents like ethanol or methanol. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and imines .

Scientific Research Applications

1-butyl-3-nitro-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-butyl-3-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amine group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The structural and functional diversity of pyrazole derivatives allows for extensive comparisons. Below is a detailed analysis of 1-butyl-3-nitro-1H-pyrazol-5-amine relative to its analogs:

Structural Analogues with Alkyl/Aryl Substituents

1-Ethyl-3-Methyl-1H-Pyrazol-5-Amine (CAS 3524-33-2)

- Molecular Formula : C₆H₁₁N₃

- Molecular Weight : 125.17 g/mol

- Key Differences: The ethyl and methyl groups at N1 and C3 positions, respectively, reduce steric bulk compared to the butyl and nitro groups in the target compound.

3-Methyl-1-Phenyl-1H-Pyrazol-5-Amine (CAS 1131-18-6)

- Molecular Formula : C₁₀H₁₁N₃

- Molecular Weight : 173.22 g/mol

- Key Differences : The phenyl group at N1 introduces aromaticity and π-π stacking capabilities, which are absent in the butyl-substituted compound. This structural feature could enhance binding affinity in biological systems but may reduce solubility in polar solvents .

1-Benzyl-3-Phenyl-1H-Pyrazol-5-Amine (CAS 3528-41-4)

- Molecular Formula : C₁₆H₁₅N₃

- Molecular Weight : 249.31 g/mol

- Key Differences: Dual aromatic substituents (benzyl and phenyl) increase molecular rigidity and hydrophobicity.

Functional Group Variations

1-Butyl-3-Nitro-1H-Pyrazole-5-Carboxylic Acid

- Molecular Formula : C₈H₁₁N₃O₄

- Key Differences : Replacement of the amine group with a carboxylic acid introduces acidity (pKa ~2–3) and hydrogen-bonding capacity. This derivative may exhibit different solubility profiles (e.g., higher water solubility at neutral pH) and coordination chemistry compared to the amine analog .

5-Amino-3-(4-Nitrophenyl)-1H-Pyrazole (CAS 916792-02-4)

- Molecular Formula : C₉H₈N₄O₂

- Molecular Weight : 204.19 g/mol

- Key Differences : The nitro group is located on a phenyl ring rather than the pyrazole core. This positional difference alters electronic effects, with the nitro group exerting resonance stabilization on the aromatic ring rather than direct conjugation with the pyrazole nitrogen atoms .

Physicochemical Properties

*LogP values are predicted using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.